molecular formula C11H16N2O B1278242 2-amino-N,N-diethylbenzamide CAS No. 76854-95-0

2-amino-N,N-diethylbenzamide

Cat. No.: B1278242
CAS No.: 76854-95-0
M. Wt: 192.26 g/mol
InChI Key: KHEWLEXQLKPLGN-UHFFFAOYSA-N
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Description

2-Amino-N,N-diethylbenzamide is an organic compound with the molecular formula C11H16N2O It is a derivative of benzamide, characterized by the presence of an amino group and two diethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,N-diethylbenzamide typically involves the reaction of benzoyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Amino-N,N-diethylbenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

  • 2-Amino-N,N-dimethylbenzamide
  • 2-Amino-N-ethylbenzamide
  • 2-Amino-N-cyclohexylbenzamide

Comparison: 2-Amino-N,N-diethylbenzamide is unique due to the presence of two diethyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-amino-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEWLEXQLKPLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435619
Record name 2-amino-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76854-95-0
Record name 2-amino-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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